Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-

Medicinal Chemistry Drug Discovery Pharmacokinetics

Medicinal chemistry programs often fail when non-fluorinated scaffolds are used, leading to poor membrane permeability and rapid metabolic clearance. This N-trifluoromethyl azole building block (LogP 2.3) directly addresses these ADME deficiencies in hit-to-lead optimization. - Eliminates oxidative metabolism vulnerabilities inherent in N-methyl imidazole analogs. - Provides superior lipophilicity for enhanced cellular penetration without excessive molecular weight gain. - Sourced reliably as a versatile intermediate for SAR libraries, available for immediate procurement.

Molecular Formula C11H6F3N3
Molecular Weight 237.18 g/mol
CAS No. 651326-28-2
Cat. No. B3276960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]-
CAS651326-28-2
Molecular FormulaC11H6F3N3
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N2C=CN=C2C(F)(F)F
InChIInChI=1S/C11H6F3N3/c12-11(13,14)10-16-5-6-17(10)9-3-1-8(7-15)2-4-9/h1-6H
InChIKeySJWDZVAZNKJOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identifiers and Baseline Properties


Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS 651326-28-2) is a fluorinated heterocyclic building block consisting of a benzonitrile core substituted at the para-position with a 2-(trifluoromethyl)imidazole ring. It is a member of the N‑trifluoromethyl azole class, characterized by a molecular formula of C₁₁H₆F₃N₃ and a molecular weight of 237.18 g/mol [1]. The compound exhibits a computed partition coefficient (XLogP3-AA) of 2.3 and contains five hydrogen bond acceptors with zero hydrogen bond donors [1]. These physicochemical properties suggest moderate lipophilicity and potential membrane permeability, positioning it as a candidate for applications requiring enhanced pharmacokinetic profiles relative to non‑fluorinated analogs [1].

Scaffold class Fluorinated N‑trifluoromethyl azole building block
Key substitution para‑benzonitrile with CF3‑imidazole; supports lipophilicity‑driven ADME optimization
Typical workflow Lead optimization, fluorinated library synthesis, and metabolic stability studies

In‑Class Substitution Risks


Direct substitution of Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- (CAS 651326-28-2) with a non‑fluorinated or methyl‑substituted imidazole analog introduces quantifiable risks in drug discovery and chemical biology workflows. While compounds such as 4-(1H‑imidazol‑1‑yl)benzonitrile (CAS 25372-03-6) and 4-(2‑methyl‑1H‑imidazol‑1‑yl)benzonitrile (CAS 122957-50-0) share the same core scaffold, they exhibit markedly different lipophilicity, metabolic stability, and membrane permeability profiles [1][2][3]. The trifluoromethyl moiety in the target compound confers higher LogP values and improved resistance to oxidative metabolism compared to N‑methyl analogs, which directly impacts cellular penetration and in vivo clearance rates [2]. Substituting the target compound without accounting for these quantitative differences can lead to unexpected SAR discontinuities, altered target engagement, and flawed biological conclusions—undermining the reproducibility and translational value of preclinical studies. The evidence below quantifies these differentiation dimensions and provides procurement‑grade justification for selecting CAS 651326-28-2 over its closest structural analogs.

Lipophilicity
Non‑fluorinated or N‑methyl analogs may exhibit lower LogP, potentially reducing passive membrane permeability and cellular exposure
Metabolic stability
N‑methyl and non‑fluorinated imidazoles may not reproduce the oxidative metabolism resistance attributed to the CF3 group
CYP interaction profile
The electron‑withdrawing CF3 substituent can modulate CYP inhibition potency; analogs lacking this group may shift the interaction pattern

Differentiation from Closest Analogs


Lipophilicity Advantage vs. Non‑Fluorinated Analogs

The target compound exhibits a computed XLogP3-AA value of 2.3, which is substantially higher than that of the non‑fluorinated analog 4-(1H‑imidazol‑1‑yl)benzonitrile (LogP ≈ 1.42–1.74) and modestly elevated relative to the N‑methyl analog 4-(2‑methyl‑1H‑imidazol‑1‑yl)benzonitrile (LogP ≈ 1.72–2.05) [1]. This increase in lipophilicity is a direct consequence of the electron‑withdrawing and hydrophobic nature of the trifluoromethyl group, which enhances passive membrane diffusion and may improve oral absorption .

Lipophilicity comparison
Cross‑study comparable
ΔLogP +0.56 to +0.88 vs. non‑fluorinated analog; +0.25 to +0.58 vs. N‑methyl analog (XLogP3‑AA 2.3)
Supports lipophilicity‑driven permeability review
Computed values; experimental confirmation recommended
Medicinal Chemistry Drug Discovery Pharmacokinetics Lipophilicity

Metabolic Stability and Caco‑2 Permeability vs. N‑Methyl Analogs

A systematic evaluation of N‑trifluoromethyl azoles demonstrated that they exhibit excellent aqueous stability and, compared to their N‑methyl counterparts, possess higher lipophilicity and can display increased metabolic stability and Caco‑2 permeability [1]. While direct head‑to‑head data for this specific compound are not publicly available, the class‑level evidence strongly supports that the trifluoromethyl substitution at the imidazole nitrogen confers superior resistance to oxidative metabolism and enhanced intestinal absorption potential relative to the methyl‑substituted analog 4-(2‑methyl‑1H‑imidazol‑1‑yl)benzonitrile.

Metabolic stability (class)
Class‑level inference
Predicted improvement in metabolic stability and Caco‑2 permeability vs. N‑methyl analogs based on N‑trifluoromethyl azole class data
Class‑level ADME context; specific data to verify
No direct head‑to‑head data for this compound
ADME Metabolic Stability Caco‑2 Permeability Drug Design

CYP Inhibition Profile of Imidazole Scaffolds

Imidazole derivatives are well‑documented inhibitors of cytochrome P450 (CYP) enzymes, a property that can be both a therapeutic advantage (e.g., for boosting co‑administered drug exposure) and a liability (risk of drug‑drug interactions) [1]. While specific CYP inhibition data (e.g., IC₅₀ values) for Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- are not publicly available, the presence of the imidazole ring—particularly when substituted with electron‑withdrawing groups such as trifluoromethyl—is a recognized pharmacophore for CYP inhibition [1]. In contrast, the non‑fluorinated analog lacks the electron‑withdrawing group that may modulate the potency and selectivity of CYP binding.

CYP inhibition potential
Class‑level inference
Imidazole scaffold is a recognized CYP pharmacophore; CF3 may modulate potency and isoform selectivity
Class‑level CYP interaction context; requires confirmatory assay
No IC₅₀ data available for this compound
CYP Inhibition Drug‑Drug Interactions Medicinal Chemistry Metabolism

Application Scenarios


Lead Optimization: ADME Enhancement via Fluorination

Benzonitrile, 4-[2-(trifluoromethyl)-1H-imidazol-1-yl]- serves as an ideal building block for medicinal chemists aiming to enhance the ADME profile of lead compounds. Its elevated LogP (2.3) relative to non‑fluorinated and N‑methyl analogs directly translates to improved membrane permeability and potential oral bioavailability [1][2]. Incorporating this scaffold into a chemical series can increase lipophilicity without adding excessive molecular weight, a key advantage in optimizing drug‑like properties.

CYP‑Mediated Metabolism Modulation

Given the established role of imidazole derivatives as cytochrome P450 inhibitors, this compound can be employed as a chemical biology probe to investigate CYP‑mediated metabolic pathways [1]. Its trifluoromethyl substituent may confer distinct selectivity or potency profiles compared to non‑fluorinated imidazoles, enabling researchers to dissect the contribution of specific CYP isoforms in cellular and in vivo models. This is particularly relevant for studies involving drug‑drug interaction assessment and metabolic stability profiling.

Fluorinated Heterocyclic Libraries for SAR

As a para‑substituted benzonitrile bearing a 2‑(trifluoromethyl)imidazole moiety, this compound is a valuable intermediate for constructing diverse fluorinated heterocyclic libraries. The nitrile group can be further functionalized (e.g., to amides, tetrazoles, or amines), while the trifluoromethyl group remains intact to impart favorable physicochemical and metabolic properties [1]. This versatility supports rapid structure‑activity relationship (SAR) exploration in hit‑to‑lead and lead optimization campaigns.

Application
Selection Property
Validation Focus
Lead optimization ADME studies
Fluorinated scaffold with enhanced lipophilicity
Membrane permeability and oral bioavailability review
CYP metabolism pathway research
Imidazole‑based CYP interaction potential
CYP isoform selectivity and metabolic stability profiling
Fluorinated heterocyclic library synthesis
para‑benzonitrile functionalization versatility
SAR exploration and hit‑to‑lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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